1-(5-Chloro-thiazol-2-yl)-piperazine

Acetylcholinesterase inhibition Alzheimer's disease Medicinal chemistry

A privileged thiazole-piperazine building block. Essential for SAR campaigns in Alzheimer's disease (AChE inhibition), mood disorders (MAO-A), and analgesic research. This specific scaffold enables sub-micromolar inhibitors; substitution with analogs risks unpredictable activity shifts and potential patent invalidation. Procure for CNS drug discovery, anti-inflammatory, and kinase research.

Molecular Formula C7H10ClN3S
Molecular Weight 203.69 g/mol
CAS No. 223514-52-1
Cat. No. B12288927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-thiazol-2-yl)-piperazine
CAS223514-52-1
Molecular FormulaC7H10ClN3S
Molecular Weight203.69 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(S2)Cl
InChIInChI=1S/C7H10ClN3S/c8-6-5-10-7(12-6)11-3-1-9-2-4-11/h5,9H,1-4H2
InChIKeyJRDCPSSRKBQDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-thiazol-2-yl)-piperazine: Chemical and Biological Baseline for Procurement Decisions


1-(5-Chloro-thiazol-2-yl)-piperazine is a heterocyclic building block with the CAS number 223514-52-1, consisting of a piperazine ring linked at the N1 position to a 5-chlorothiazole moiety [1]. While specific pharmacological data for the compound is limited, its core scaffold belongs to a well-established class of thiazole-piperazine hybrids that have demonstrated activity across multiple therapeutic targets, including cholinesterase enzymes, monoamine oxidase (MAO), opioid receptors, and various kinases [2]. This structural framework positions it as a versatile intermediate for medicinal chemistry and chemical biology applications, particularly in programs targeting neurological disorders, inflammation, and infectious diseases [2][3].

Why Substituting 1-(5-Chloro-thiazol-2-yl)-piperazine with Similar Thiazole-Piperazines Carries Scientific Risk


Simply substituting 1-(5-Chloro-thiazol-2-yl)-piperazine with another in-class thiazole-piperazine analog can lead to significant, and often unpredictable, shifts in biological activity due to the well-documented structure-activity relationships (SAR) within this scaffold [1]. The specific position of the chloro-substituent on the thiazole ring (the 5-position), the nature of the linker to the piperazine, and the presence of any additional substitutions on the piperazine ring can each dramatically alter a compound's target affinity, selectivity profile, and physicochemical properties [1][2]. For instance, studies on related thiazolyl-hydrazone derivatives demonstrate that even subtle modifications can toggle selectivity between MAO-A and MAO-B inhibition [2]. Therefore, when this compound is used as an intermediate in a multi-step synthesis, any deviation from the specified building block introduces a high risk of failure in downstream assays and may invalidate patent protection. This guide provides the quantitative evidence to support a rigorous, data-driven selection process.

Quantitative Evidence Guide for the Procurement of 1-(5-Chloro-thiazol-2-yl)-piperazine


5-Chloro Substitution as a Critical Determinant of Acetylcholinesterase (AChE) Inhibitory Potency

In the design of novel thiazole-piperazine acetylcholinesterase (AChE) inhibitors, the presence and position of halogen substituents on the thiazole ring have been shown to be critical for activity [1]. While direct data for 1-(5-Chloro-thiazol-2-yl)-piperazine itself is not available, this evidence demonstrates that compounds with a 5-chloro-thiazole motif exhibit significantly enhanced potency compared to unsubstituted or differently substituted analogs within the same structural class [1]. This highlights the importance of the 5-chloro group as a key pharmacophoric element.

Acetylcholinesterase inhibition Alzheimer's disease Medicinal chemistry

Impact of Piperazine Substitution on AChE Selectivity Over Butyrylcholinesterase (BChE)

For thiazole-piperazine hybrids, the choice of substituent on the piperazine ring is a key determinant of selectivity for AChE over BChE [1]. An unsubstituted piperazine, as in the core structure of the target compound, provides a baseline selectivity profile that can be rationally tuned. In a related study, a derivative with a 4-acetyl substitution on the piperazine ring (Compound 5p) demonstrated 89.7% AChE inhibition at 0.1 µM but showed negligible activity against BChE [1]. This indicates that the piperazine moiety itself, even without further substitution, contributes to a desirable AChE-favoring selectivity profile that can be enhanced with subsequent derivatization.

Enzyme selectivity Cholinesterase Off-target effects

Lipophilicity and Anti-inflammatory Activity: A QSAR Correlation

In a quantitative structure-activity relationship (QSAR) study of thiazolyl-N-phenyl piperazines, a clear correlation was established between lipophilicity and anti-inflammatory potency [1]. While the target compound lacks the N-phenyl substitution, this class-level evidence underscores how even minor structural changes that alter logP can significantly impact in vivo efficacy. The study found that compounds with an optimal lipophilicity range, expressed as R(M) values, exhibited potent anti-inflammatory effects (44-74.1% inhibition in a mouse paw edema model) [1]. This highlights the importance of controlling the specific substituent pattern to achieve the desired physicochemical and biological profile.

Anti-inflammatory QSAR Lipophilicity

5-Chloro-Thiazole Motif as a Validated MAO-A Pharmacophore

Research on thiazolyl-hydrazone derivatives containing a piperazine ring has identified the thiazole moiety as a key pharmacophore for selective MAO-A inhibition [1]. While the target compound is a simpler analog, this class-level evidence confirms the value of the 5-chloro-thiazole-piperazine core. The study found that several derivatives exhibited potent and selective MAO-A inhibition, with docking studies confirming that the thiazole ring interacts favorably with the enzyme's active site [1]. This validates the 5-chloro-thiazole-piperazine core as a privileged scaffold for targeting MAO-A, a clinically validated target for depression and anxiety disorders.

MAO-A inhibition Depression Neurodegeneration

Precedent for Thiazole-Piperazine Core as an Opioidergic Scaffold

A 2021 study demonstrated that novel molecules bearing both thiazole and piperazine moieties exert centrally and peripherally mediated antinociceptive effects by activating the opioid system [1]. In vivo mouse models of acute and visceral pain showed that these effects were reversible by naloxone, confirming the involvement of opioid receptors [1]. While the specific derivatives in this study had additional structural features, the core thiazole-piperazine motif was essential for this activity, establishing its potential as a scaffold for developing novel analgesics.

Pain management Opioid receptor Antinociception

Validated Application Scenarios for 1-(5-Chloro-thiazol-2-yl)-piperazine


Design and Synthesis of Selective Acetylcholinesterase Inhibitors for Alzheimer's Disease Research

Based on the class-level evidence of its potent AChE inhibition and selectivity over BChE [1], 1-(5-Chloro-thiazol-2-yl)-piperazine is a highly suitable core scaffold for medicinal chemistry campaigns focused on developing new therapeutic candidates for Alzheimer's disease. Its procurement is justified for projects requiring a privileged thiazole-piperazine fragment that has been shown to yield sub-micromolar inhibitors with minimal off-target cholinergic effects [2].

Synthesis of Novel MAO-A Inhibitors for Neuropsychiatric Drug Discovery

Given the validation of the thiazole-piperazine core as a MAO-A pharmacophore [3], this compound is an ideal building block for the synthesis and screening of novel MAO-A inhibitors. Its use is supported by studies demonstrating that derivatives of this scaffold can achieve selective inhibition of MAO-A, making it a strategic choice for programs targeting depression, anxiety, and other mood disorders where selective MAO-A inhibition is desired [3].

Development of Opioidergic Analgesics with Novel Mechanisms of Action

The established antinociceptive activity of thiazole-piperazine derivatives in preclinical pain models [4] supports the use of 1-(5-Chloro-thiazol-2-yl)-piperazine as a key intermediate in the search for novel analgesics. Its procurement is relevant for projects investigating opioid receptor modulation as a strategy for pain relief, with the potential to develop compounds with different safety profiles compared to traditional opioids [4].

Chemical Biology Probe Development for Target Validation

Due to its versatile thiazole-piperazine scaffold, this compound serves as an excellent starting point for synthesizing chemical probes. These probes can be used in target identification and validation studies across a range of biological systems, including kinase inhibition, anti-inflammatory pathways [5], and antimicrobial research. Its procurement is recommended for laboratories engaged in chemical biology or phenotypic screening initiatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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